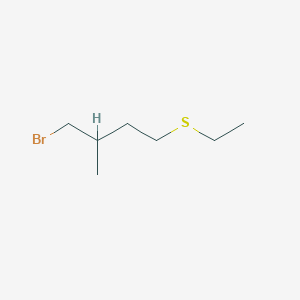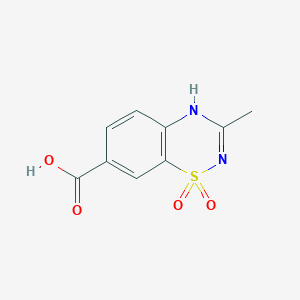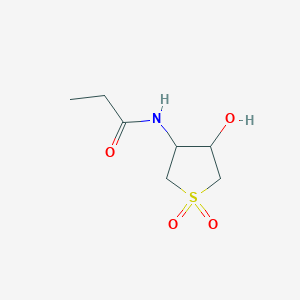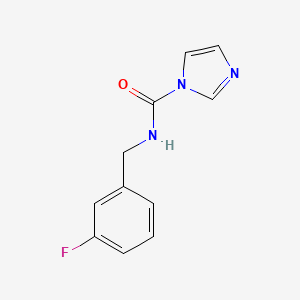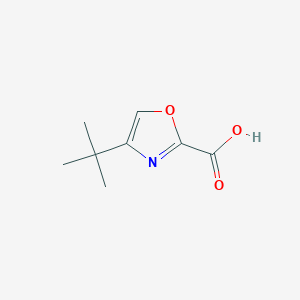
(3E)-1-Bromo-4-ethoxy-1,1-difluoro-3-methylbut-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E)-1-Bromo-4-ethoxy-1,1-difluoro-3-methylbut-3-en-2-one is an organic compound characterized by the presence of bromine, ethoxy, and difluoromethyl groups. This compound is notable for its unique structure, which includes a conjugated enone system. It is of interest in various fields of chemistry due to its potential reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-1-Bromo-4-ethoxy-1,1-difluoro-3-methylbut-3-en-2-one typically involves the bromination of a precursor molecule followed by the introduction of ethoxy and difluoromethyl groups. One common method involves the use of bromine or a brominating agent in the presence of a catalyst to achieve selective bromination. Subsequent reactions introduce the ethoxy and difluoromethyl groups under controlled conditions to ensure the desired stereochemistry and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as distillation or recrystallization. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process, ensuring consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(3E)-1-Bromo-4-ethoxy-1,1-difluoro-3-methylbut-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
(3E)-1-Bromo-4-ethoxy-1,1-difluoro-3-methylbut-3-en-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: It can be used in the production of specialty chemicals or as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of (3E)-1-Bromo-4-ethoxy-1,1-difluoro-3-methylbut-3-en-2-one involves its interaction with specific molecular targets. The bromine atom and the conjugated enone system play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The difluoromethyl group can enhance the compound’s stability and influence its interaction with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3E)-1-Bromo-4-methoxy-1,1-difluoro-3-methylbut-3-en-2-one: Similar structure but with a methoxy group instead of an ethoxy group.
(3E)-1-Bromo-4-ethoxy-1,1-difluoro-3-ethylbut-3-en-2-one: Similar structure but with an ethyl group instead of a methyl group.
(3E)-1-Chloro-4-ethoxy-1,1-difluoro-3-methylbut-3-en-2-one: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
The uniqueness of (3E)-1-Bromo-4-ethoxy-1,1-difluoro-3-methylbut-3-en-2-one lies in its specific combination of functional groups, which confer distinct reactivity and properties
Propriétés
Formule moléculaire |
C7H9BrF2O2 |
|---|---|
Poids moléculaire |
243.05 g/mol |
Nom IUPAC |
(E)-1-bromo-4-ethoxy-1,1-difluoro-3-methylbut-3-en-2-one |
InChI |
InChI=1S/C7H9BrF2O2/c1-3-12-4-5(2)6(11)7(8,9)10/h4H,3H2,1-2H3/b5-4+ |
Clé InChI |
SSSPIOXDRNAHTR-SNAWJCMRSA-N |
SMILES isomérique |
CCO/C=C(\C)/C(=O)C(F)(F)Br |
SMILES canonique |
CCOC=C(C)C(=O)C(F)(F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


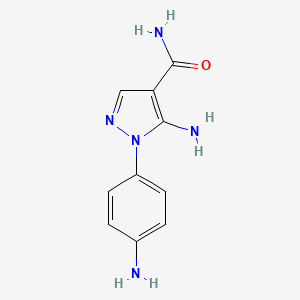

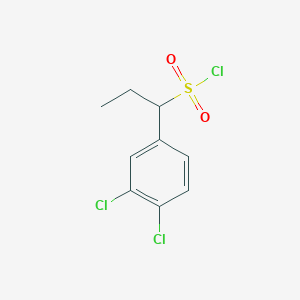
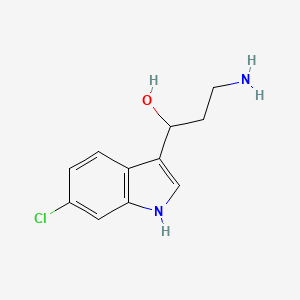
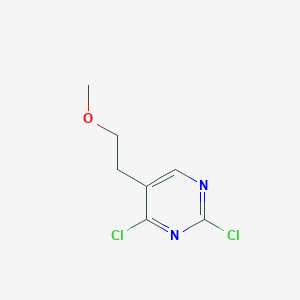

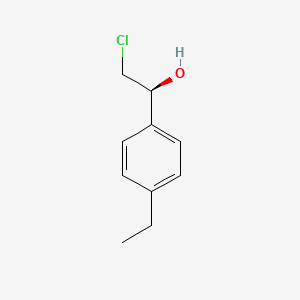
![2-Methyl-3-[(4-methylphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13181051.png)
